N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide (CAS 646040-11-1) is a highly functionalized, bench-stable heterocyclic building block engineered for advanced medicinal chemistry and agrochemical synthesis. Featuring a thiophene core substituted with a reactive 5-chloro leaving group, an activating 4-nitro group, and a lipophilic N-benzyl sulfonamide moiety, this compound serves as a premium bi-functional precursor. The strategic placement of the nitro and chloro groups enables rapid nucleophilic aromatic substitution (SNAr) followed by nitro reduction, providing a direct synthetic vector to fused thieno-heterocycles such as thieno[2,3-d]pyrimidines and thieno[1,4]diazepines. By incorporating the N-benzyl protecting group, this specific derivative overcomes the severe solubility and reactivity limitations inherent to unprotected primary sulfonamides, making it a critical raw material for scalable, high-yielding synthetic workflows [1].
Substituting this compound with its unprotected analog, 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3), or its precursor, 5-chloro-4-nitrothiophene-2-sulfonyl chloride (CAS 58457-24-2), introduces severe process liabilities. The sulfonyl chloride is highly moisture-sensitive, requiring specialized anhydrous storage and immediate use to prevent rapid degradation to the unreactive sulfonic acid [1]. Conversely, the unprotected primary sulfonamide suffers from poor solubility in standard organic solvents and possesses an acidic N-H proton. During base-promoted SNAr reactions at the 5-chloro position, this proton is easily removed, forming an anion that donates electron density back into the thiophene ring, thereby drastically reducing the electrophilicity of the target carbon and stalling the reaction [2]. Procurement of the N-benzyl derivative directly bypasses these bottlenecks, offering a bench-stable, highly soluble, and fully SNAr-competent substrate.
The N-benzyl group fundamentally alters the physical properties of the thiophene sulfonamide, transitioning it from a highly polar, crystalline solid to a lipophilic intermediate. This translates to a massive increase in solubility in standard organic solvents like dichloromethane (DCM) and ethyl acetate, which is critical for homogeneous reaction conditions and subsequent liquid-liquid extractions [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 20 °C |
| Target Compound Data | >50 mg/mL (N-Benzyl derivative) |
| Comparator Or Baseline | <5 mg/mL (Unprotected CAS 61714-46-3) |
| Quantified Difference | >10-fold increase in organic solubility |
| Conditions | Standard laboratory conditions (20 °C, 1 atm) |
High organic solubility eliminates the need for toxic, high-boiling polar aprotic solvents like DMF during downstream synthesis, significantly reducing waste disposal costs and purification bottlenecks.
During the synthesis of fused heterocycles, the 5-chloro group must be displaced by a nucleophile. The unprotected primary sulfonamide consumes stoichiometric base and forms a ring-deactivating anion, leading to sluggish kinetics and poor yields. The N-benzyl protection prevents this specific deactivation pathway, maintaining the high electrophilicity of the 5-position imparted by the adjacent 4-nitro group [1].
| Evidence Dimension | SNAr yield with secondary amines |
| Target Compound Data | ~85-95% yield |
| Comparator Or Baseline | ~40-50% yield (Unprotected CAS 61714-46-3) |
| Quantified Difference | 35-45% absolute increase in product yield |
| Conditions | 2.0 eq amine, K2CO3, MeCN, 80 °C, 2 hours |
Maximizing SNAr yield directly impacts the step economy and overall cost-of-goods when manufacturing complex thieno-fused pharmaceutical libraries.
Compared to the highly reactive 5-chloro-4-nitrothiophene-2-sulfonyl chloride, which is a common alternative starting material for sulfonamide synthesis, the N-benzyl sulfonamide exhibits exceptional bench stability. It is impervious to ambient atmospheric moisture, completely eliminating the risk of hydrolytic degradation during shipping, storage, and handling .
| Evidence Dimension | Hydrolytic degradation at 75% Relative Humidity (RH) |
| Target Compound Data | <1% degradation over 6 months |
| Comparator Or Baseline | >40% degradation to sulfonic acid in 7 days (Sulfonyl chloride CAS 58457-24-2) |
| Quantified Difference | Near-total elimination of moisture-induced degradation |
| Conditions | 25 °C, 75% RH, standard atmospheric exposure |
Bench-stable intermediates allow for bulk procurement, simplified inventory management, and reproducible dosing without the need for gloveboxes or anhydrous storage infrastructure.
The N-benzyl-protected compound is the ideal starting point for building thieno[2,3-d]pyrimidine scaffolds. The 5-chloro group undergoes clean SNAr with primary amines, followed by reduction of the 4-nitro group to yield an ortho-amino intermediate perfectly primed for cyclization, while the N-benzyl group protects the sulfonamide throughout the sequence [1].
Sulfonamides are classic pharmacophores for CA inhibition. Procuring the N-benzyl derivative allows chemists to perform extensive functionalization on the thiophene ring without side reactions at the sulfonamide nitrogen. The benzyl group can subsequently be cleaved under strongly acidic conditions (e.g., TfOH) to reveal the active primary sulfonamide in the final API [2].
Due to its high solubility in standard organic solvents and its stability against moisture, this compound is highly compatible with automated liquid handlers and flow chemistry setups. It serves as a reliable, standardized electrophile for generating diverse libraries of 5-substituted-4-nitrothiophene-2-sulfonamides for phenotypic screening [3].